rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans
Description
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, is a heterocyclic compound featuring a 1,2,3-triazole core linked to a stereochemically defined (3R,4R)-pyrrolidine ring. The pyrrolidine moiety is substituted with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, while the triazole is connected to an acetic acid side chain. The trans configuration of the pyrrolidine substituents ensures distinct spatial orientation, influencing molecular interactions and stability. This compound is likely utilized in pharmaceutical research as an intermediate for drug discovery, leveraging the triazole’s bioisosteric properties and the Boc group’s role in protecting amines during synthesis .
Properties
IUPAC Name |
2-[4-[(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-14(2,3)23-13(21)17-5-9(11(7-17)22-4)10-6-18(16-15-10)8-12(19)20/h6,9,11H,5,7-8H2,1-4H3,(H,19,20)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBWEJJKHQQGG-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C2=CN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C2=CN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Final Coupling: The final step involves coupling the pyrrolidine and triazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, with analogous compounds, focusing on structural features, molecular properties, and functional roles.
Key Observations:
Structural Complexity : The target compound’s pyrrolidine ring and Boc group enhance steric bulk and stability compared to simpler triazole-acetic acid derivatives (e.g., C₆H₇N₃O₄) .
Stereochemical Impact : The trans-configuration in the pyrrolidine ring may improve binding selectivity compared to compounds like the (S)-configured pyrazole derivative (C₁₁H₁₇N₃O₄) .
Safety Profile : While direct toxicity data for the target compound is unavailable, structurally related Boc-containing compounds (e.g., RS-2109) exhibit acute toxicity and require careful handling .
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound facilitates amine protection during solid-phase synthesis, a strategy validated in analogues like C₁₀H₁₄N₂O₄S .
- Biological Relevance : The 1,2,3-triazole’s ability to mimic amide bonds makes the compound a candidate for kinase inhibitor development, akin to pyrazole derivatives used in antifungal drugs .
- Stability Considerations: Methoxy and Boc groups may enhance metabolic stability compared to propanoic acid derivatives (C₆H₉N₃O₂), which lack protective substituents .
Biological Activity
The compound rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans (CAS Number: 2307753-75-7) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article compiles various research findings regarding its biological activity, including antitumor effects and enzymatic inhibition.
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-((3S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidin-3-yl)-1H-1,2,3-triazol-1-yl)acetic acid |
| Molecular Formula | C14H22N4O5 |
| InChI Key | KHZBWEJJKHQQGG-GXSJLCMTSA-N |
| Purity | Not specified |
Antitumor Activity
Research indicates that rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid exhibits significant antitumor properties. A study conducted by researchers at the National Cancer Institute (NCI) evaluated its efficacy against various cancer cell lines:
- Cell Lines Tested : Non-small cell lung cancer (NSCLC), colon cancer, and breast cancer.
- Results : The compound demonstrated superior potency compared to the standard drug erlotinib in all tested cell lines except for MDA-MB-468 (breast cancer). Specifically, at a concentration of 100 µM, it achieved 94.45% inhibition of EGFR kinase activity while showing less than 55% inhibition on other kinases tested .
IC50 Values
The compound was further evaluated for its inhibitory concentration (IC50) against EGFR kinase:
| Kinase Type | IC50 Value (µM) |
|---|---|
| EGFR | 0.239 |
| Other Kinases | >55 |
This indicates a strong selectivity towards EGFR inhibition, which is crucial for targeting specific cancer pathways.
The mechanism by which this compound exerts its antitumor effects appears to be through selective inhibition of EGFR signaling pathways. This is particularly relevant in cancers where EGFR mutations are prevalent. The dual targeting of mutant EGFR with allosteric inhibitors has also been suggested as a complementary strategy to enhance therapeutic efficacy .
Study on Combination Therapy
In a separate investigation involving combination therapies for drug-resistant breast cancers, rac-2-{4-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid was evaluated alongside other agents. The findings indicated that when combined with dexamethasone (DEX), the compound significantly suppressed tumor growth in xenograft models with minimal systemic toxicity. This suggests potential for use in combination therapies to overcome resistance mechanisms in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
